Cnicin

Catalog No.
S591523
CAS No.
24394-09-0
M.F
C20H26O7
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cnicin

CAS Number

24394-09-0

Product Name

Cnicin

IUPAC Name

[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylidenebutanoate

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3/b11-5+,14-8-/t15-,16-,17+,18+/m0/s1

InChI Key

ZTDFZLVUIVPZDU-QGNHJMHWSA-N

SMILES

Array

Synonyms

Cnicin; Centaurin

Canonical SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)[C@H](CO)O)C(=C)C(=O)O2)/CO

The exact mass of the compound Cnicin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of germacranolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cnicin is a germacranolide-type sesquiterpene lactone primarily isolated from *Cnicus benedictus* (Blessed Thistle). It is recognized for a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Structurally, its α-methylene-γ-lactone moiety is a key feature responsible for its bioactivity, a common characteristic among this class of compounds. From a procurement standpoint, Cnicin is typically considered for research in oncology and inflammation, where its performance is benchmarked against other sesquiterpene lactones or standard-of-care agents. Its solubility in organic solvents like methanol and acetonitrile facilitates its use in typical in vitro experimental workflows.

Substituting purified Cnicin with crude *Cnicus benedictus* extracts or other sesquiterpene lactones introduces significant variability and performance differences. Crude plant extracts contain variable concentrations of Cnicin (0.2-0.7% in commercial herbs) and other compounds that can interfere with experimental results, compromising reproducibility. Furthermore, Cnicin is known to be unstable during storage of the dried plant material, leading to high losses and inconsistent potency in extracts. While other sesquiterpene lactones like parthenolide share a common structural motif, Cnicin exhibits a distinct profile regarding bioavailability and safety. For instance, Cnicin has high oral bioavailability (84.7% in rats) and lacks the potentially mutagenic epoxy group found in parthenolide, making it a more viable and potentially safer candidate for in vivo studies and further development. Therefore, for reproducible, quantifiable, and translationally relevant results, the use of purified, characterized Cnicin is critical.

Superior Oral Bioavailability Compared to Parthenolide for In Vivo Studies

For researchers planning in vivo experiments, oral bioavailability is a critical parameter for compound selection. Cnicin demonstrates a significant advantage over the widely studied sesquiterpene lactone, parthenolide. In a rat model, Cnicin exhibited an oral bioavailability of 84.7%, whereas parthenolide is known for its low oral bioavailability, which often necessitates parenteral administration for preclinical studies.

Evidence DimensionOral Bioavailability (Rat Model)
Target Compound Data84.7% (Cnicin)
Comparator Or BaselineParthenolide (Low; requires parenteral administration)
Quantified DifferenceSignificantly higher, enabling oral administration routes
ConditionsIn vivo rat model

This high oral bioavailability makes Cnicin a more practical and cost-effective choice for animal studies requiring oral dosing, simplifying experimental protocols and improving translational relevance.

Improved Safety Profile: Absence of Mutagenic Epoxy Group Found in Parthenolide

A key structural difference relevant to procurement for developmental studies is Cnicin's lack of a potentially mutagenic and allergenic epoxy group, which is present in the structure of parthenolide. This structural feature suggests a potentially safer profile for Cnicin, making it a more attractive starting point for long-term or translational research where toxicity is a primary concern.

Evidence DimensionPresence of Potentially Mutagenic Moiety
Target Compound DataAbsent (Cnicin)
Comparator Or BaselinePresent (Parthenolide's epoxy group)
Quantified DifferenceQualitative structural difference with significant safety implications
ConditionsChemical structure analysis

For projects progressing towards therapeutic development, selecting a compound with a cleaner initial safety profile can save significant time and resources by avoiding potential toxicity hurdles.

Potent and Specific Inhibition of NF-κB Pathway Compared to General Inhibitors

Cnicin demonstrates strong inhibitory activity on key inflammatory mediators. In PMA-induced SW1353 cells, Cnicin inhibited NF-κB with an IC50 value of 1.8 µM. This is comparable to or more potent than other well-known natural product inhibitors like Helenalin (IC50 ~2.5 µM) under similar assay conditions. This potent activity against a central inflammatory transcription factor provides a clear rationale for its use in studies of inflammation over less characterized or less potent alternatives.

Evidence DimensionNF-κB Inhibition IC50
Target Compound Data1.8 µM (Cnicin)
Comparator Or BaselineHelenalin (~2.5 µM)
Quantified DifferenceCnicin shows comparable or slightly higher potency
ConditionsIn vitro NF-κB activity assay (PMA-induced SW1353 cells for Cnicin; Luciferase reporter assay for Helenalin)

Researchers requiring a potent and well-characterized NF-κB inhibitor can justify the selection of Cnicin based on its specific, low-micromolar inhibitory concentration.

Demonstrated Cytotoxic Potency Against Specific Cancer Cell Lines

Cnicin exhibits selective cytotoxic activity against various cancer cell lines. For example, it was shown to be selectively cytotoxic against the MCF-7 breast cancer cell line with an IC50 value of 4.2 µM. In another study, it inhibited the growth of MCF-7 and OVCAR-3 ovarian cancer cells with GI50 values of 37.8 µM and 37.4 µM, respectively. This data provides a quantitative baseline for researchers to design experiments and justifies its procurement for screening and mechanistic studies in breast and ovarian cancer models over compounds with lower or unverified potency.

Evidence DimensionIn Vitro Anticancer Activity (IC50/GI50)
Target Compound Data4.2 µM (IC50, MCF-7); 37.8 µM (GI50, MCF-7); 37.4 µM (GI50, OVCAR-3)
Comparator Or BaselineVaries by study and comparator drug (e.g., Doxorubicin)
Quantified DifferenceProvides specific potency values for experimental design
ConditionsCell-based cytotoxicity/growth inhibition assays

Having established, quantitative potency data allows for accurate dose-selection in cancer research, ensuring that experiments are conducted in a relevant concentration range and improving the likelihood of reproducible outcomes.

In Vivo Models of Inflammation Requiring Oral Administration

Given its high oral bioavailability (84.7% in rats) compared to alternatives like parthenolide, Cnicin is a preferred compound for preclinical animal studies of inflammation that utilize oral gavage. This simplifies the experimental design and better mimics potential clinical administration routes.

Lead Compound Identification in Early-Stage Drug Discovery

Cnicin's favorable safety profile, specifically the absence of the potentially mutagenic epoxy group found in parthenolide, makes it a more suitable starting point for medicinal chemistry campaigns. Researchers can focus on optimizing efficacy without the immediate need to engineer out a known structural liability.

Mechanistic Studies of NF-κB-Mediated Disease

With a potent NF-κB inhibition IC50 of 1.8 µM, Cnicin serves as a reliable tool compound for investigating the role of the NF-κB pathway in various cellular processes and disease models, particularly in inflammatory conditions and certain cancers.

Screening and Potency Benchmarking in Breast and Ovarian Cancer Research

The established cytotoxic IC50 and GI50 values for Cnicin in cell lines such as MCF-7 and OVCAR-3 provide a solid benchmark for its use. It can be procured as a reference compound or as a primary screening agent in studies focused on identifying novel therapeutics for these specific cancers.

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

378.16785316 Da

Monoisotopic Mass

378.16785316 Da

Heavy Atom Count

27

UNII

C998MWY30L

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24394-09-0

Wikipedia

Cnicin

Dates

Last modified: 08-15-2023

Explore Compound Types